Estimated Lipophilicity (cLogP): m-Tolyl Substituent Increases LogP by ~0.5–1.9 Units Over Simpler Analogs
The cLogP of 5-bromo-3-nitro-1-(m-tolyl)pyridin-2(1H)-one is estimated at 2.58 (fragment-based calculation). This value is approximately 0.5 units higher than the N-phenyl analog (cLogP ~2.07), ~1.0 units higher than the N-benzyl analog (cLogP 1.52) , and ~1.9 units higher than the N-H parent (XLogP3-AA 0.7) [1], reflecting the additive lipophilic contribution of the m-methyl group on the N-aryl ring. Higher logP is generally associated with improved passive membrane permeability and potential blood-brain barrier penetration, although it may reduce aqueous solubility [2].
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP 2.58 (estimated by fragment additivity) |
| Comparator Or Baseline | N-Phenyl analog cLogP ~2.07; N-Benzyl analog cLogP 1.52; N-H analog XLogP3-AA 0.7 |
| Quantified Difference | Δ +0.51 (vs. N-phenyl); Δ +1.06 (vs. N-benzyl); Δ +1.88 (vs. N-H) |
| Conditions | Computed values; N-benzyl cLogP sourced from ChemSrc ; N-H XLogP3 from PubChem [1] |
Why This Matters
This lipophilicity ranking directly informs selection when target product profiles demand moderate-to-high logP, such as in CNS-targeted library design or when optimizing for cellular permeability in phenotypic assays.
- [1] PubChem. 5-Bromo-3-nitro-2-pyridone. XLogP3-AA = 0.7. CID 85147. https://pubchem.ncbi.nlm.nih.gov/compound/15862-34-7 (accessed 2026-05-05). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. View Source
